2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBZZYMFVCZEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one typically involves the reaction of a substituted aniline with triethylamine in the presence of dichloromethane. The reaction is carried out under an ice-water bath, and chloroacetyl chloride is added dropwise to the mixture . This method ensures the formation of the desired pyrazole derivative with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrazole derivatives .
Scientific Research Applications
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share the cyclohexanone core but differ in substituents, leading to variations in properties:
Substituent Effects on Properties
Aromatic vs. Methoxmetamine and MXiPr feature 3-methoxyphenyl groups, which enhance lipophilicity and may influence CNS activity, as seen in psychoactive compounds .
Electronic Effects: The electron-withdrawing ketone in cyclohexanone is moderated by substituents. Pyrazole’s electron-rich nature may reduce electrophilicity at the carbonyl compared to aryl-substituted analogs.
The hydroxyl group in 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol improves water solubility but diminishes stability compared to the ketone .
Crystallographic and Analytical Insights
While crystallographic data for the target compound are absent in the evidence, tools like SHELXL (used for small-molecule refinement) and ORTEP-3 (for graphical representation) are critical in analyzing such structures . For example:
- Methoxmetamine’s structure was likely resolved via similar crystallographic methods, given its classification as a psychoactive substance requiring precise stereochemical analysis .
- The pyrazole ring’s planarity could be confirmed through X-ray diffraction, as seen in related heterocyclic compounds .
Biological Activity
2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-one, a compound belonging to the pyrazole family, has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and its implications in medicinal chemistry, particularly focusing on anticancer and anti-inflammatory activities.
Synthesis of this compound
The synthesis of this compound typically involves the acylation of 1-methyl-1H-pyrazole derivatives with cyclohexanone. The reaction conditions can vary, but common methods include using acid catalysts or employing microwave-assisted techniques for improved yields and shorter reaction times.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| A549 | 26.00 | Cell cycle arrest at G1 phase |
| HepG2 | 0.74 | Inhibition of cell proliferation |
The compound exhibited an IC50 value of 12.50 µM against MCF7 cells, indicating a potent ability to induce apoptosis. In A549 cells, it was observed to cause cell cycle arrest at the G1 phase, which is critical for preventing cancer cell proliferation .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.
Case Study: Anti-inflammatory Effects
A study explored the anti-inflammatory effects of various pyrazole derivatives. The results indicated that compounds similar to this compound effectively reduced inflammatory markers in vitro and in vivo models. The mechanism was attributed to the inhibition of COX enzymes and subsequent reduction in prostaglandin synthesis .
Molecular Docking Studies
Molecular docking studies suggest that this compound interacts favorably with target proteins involved in cancer progression and inflammation. The binding affinity and interaction patterns indicate its potential as a lead compound for further development.
Table 2: Molecular Docking Results
| Protein Target | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| COX-2 | -8.5 | Hydrogen bonds, hydrophobic interactions |
| Aurora-A Kinase | -9.0 | Electrostatic interactions |
The docking studies reveal strong binding affinity towards COX-2 and Aurora-A kinase, suggesting that this compound could serve as a dual inhibitor for both anti-inflammatory and anticancer therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves cyclohexanone functionalization. For example, a silylated cyclohexanone precursor (e.g., 2-(triethylsilyl)cyclohexan-1-one) can undergo substitution or condensation with 1-methyl-1H-pyrazol-5-yl groups. Reaction monitoring via TLC (hexanes/ethyl acetate, 9:1) and characterization by -NMR are critical for tracking intermediates .
- Optimization : Control exothermic reactions by slow reagent addition. Purification via column chromatography (silica gel) ensures product integrity.
Q. How is the molecular structure of this compound validated experimentally?
- Techniques : Single-crystal X-ray diffraction (SXRD) is the gold standard. Programs like SHELXL refine crystallographic data, resolving bond lengths and angles. For example, cyclohexanone derivatives often exhibit chair conformations, with pyrazole substituents influencing ring puckering .
- Complementary Methods : IR spectroscopy confirms carbonyl (C=O) stretching (~1700 cm), while -NMR identifies cyclohexanone (δ ~210 ppm) and pyrazole carbons.
Q. What spectroscopic methods are essential for characterizing this compound?
- Key Tools :
- NMR : -NMR detects cyclohexanone protons (δ 2.0–2.5 ppm) and pyrazole aromatic protons (δ 7.0–7.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
- XRD : Resolves stereochemistry and crystal packing effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Approach : Use SHELX programs (e.g., SHELXL) to refine structures iteratively. Discrepancies in thermal parameters or occupancy may arise from disorder; apply restraints or constraints during refinement. Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids .
- Example : If bond lengths deviate >0.02 Å from expected values, re-examine data collection (e.g., resolution, completeness) or consider twinning corrections .
Q. What challenges arise in optimizing regioselectivity during pyrazole substitution on cyclohexanone?
- Issue : Competing reactions at cyclohexanone’s α- vs. β-positions.
- Solution : Use steric or electronic directing groups. For example, silyl protection at C2 (as in ) directs substitution to specific sites. Monitor regiochemistry via NOESY NMR or X-ray analysis .
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- Methods :
- DFT Calculations : Optimize geometry (e.g., Gaussian09) to study electronic effects of the pyrazole ring on cyclohexanone’s electrophilicity.
- Molecular Docking : Screen for binding to targets (e.g., enzymes) using AutoDock Vina. Pyrazole’s nitrogen atoms may act as hydrogen bond acceptors .
Q. What strategies differentiate structural analogs like this compound from similar derivatives (e.g., 3-MeO-2′-oxo-PCPr)?
- Analytical Workflow :
- Chromatography : HPLC with UV detection (λ = 254 nm) separates analogs based on polarity.
- Spectroscopy : Compare -NMR or HRMS for halogenated variants.
- Crystallography : Resolve substituent positioning (e.g., methoxy vs. methyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
